

osilodrostat steroidogenesis inhibitors meta-analysis

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Compound Focus: Osilodrostat

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Clinical Efficacy and Safety Comparison

The table below summarizes core experimental data from clinical trials and real-world studies on **osilodrostat** and other common therapies. The efficacy for **osilodrostat** and pasireotide is based on UFC (Urinary Free Cortisol) normalization rates, while the data for ketoconazole and metyrapone are estimates from retrospective studies [1].

Drug Name	Mechanism of Action	Reported Efficacy (UFC Normalization)	Common Adverse Events	Key Experimental Findings
Osilodrostat	Inhibits 11 β -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) [1] [2].	~80-90% in clinical trials & real-world studies [3] [1]	Adrenal insufficiency, hypokalemia, hypertension [3] [2]	Rapid control; median time to first UFC control: 35 days [3].
Metyrapone	Inhibits 11 β -hydroxylase [4].	~50% [1]	Hypertension, masculinization, gastric discomfort [4]	Weaker CYP17A1 inhibition than osilodrostat; higher

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				androgen precursors [4].
Ketoconazole	Inhibits multiple steroidogenic enzymes (CYP17A1, etc.) [5].	~70% [1]	Liver toxicity, GI intolerance [5]	—
Pasireotide	Somatostatin receptor agonist (pituitary-directed) [5].	~35-45% [1] [5]	Hyperglycemia, diabetes, GI issues, cholelithiasis [5]	—

Detailed Experimental Data and Protocols

For researchers, the methodology behind key findings is critical. Here is a breakdown of the experimental approaches from the cited studies.

- **Study Design and Efficacy Endpoints:** The high-efficacy data for osilodrostat comes from a large, pooled analysis of three prospective clinical trials (LINC 2, 3, and 4) involving 229 patients with Cushing's disease [3]. The primary efficacy endpoint in these studies was the normalization of **mean Urinary Free Cortisol (mUFC)** levels [3]. The real-world study from Spain (n=37) used a similar endpoint, defining "complete response" as UFC normalization and/or development of adrenal insufficiency [1].
- **Steroid Profiling Methodology:** A key study comparing metyrapone and osilodrostat used high-performance liquid chromatography-mass spectrometry (LC-MS/MS) to provide a precise quantitative profile of 12 steroid hormones [4]. This included measuring cortisol, progesterone, pregnenolone, deoxycorticosterone, corticosterone, 17-hydroxyprogesterone, 17-hydroxypregnenolone, and 11-deoxycortisol [4]. This protocol is detailed in the methods section of the cited paper [4].
- **Safety Monitoring Protocol:** In clinical practice and trials, safety is assessed through continuous monitoring. This includes regular measurements of serum potassium, ACTH, and other

hormones like dehydroepiandrosterone sulfate (DHEA-S) [4] [2]. Patients are monitored for signs and symptoms of adrenal insufficiency, especially during dose titration [3] [2].

Steroidogenesis Inhibition Pathway

The following diagram illustrates the adrenal steroidogenesis pathway and the specific enzymes targeted by **osilodrostat** and other inhibitors, which explains their different hormonal and side-effect profiles.

The diagram shows that **osilodrostat** and **metyrapone** both target the final step of cortisol production by inhibiting 11 β -hydroxylase (CYP11B1), which explains their rapid efficacy [4] [1]. However, research indicates that **osilodrostat** provides more potent inhibition of both CYP11B1 and CYP17A1, leading to a more significant reduction in androgen production—a key differentiator from metyrapone, which can cause androgen-related side effects like masculinization [4].

Key Insights for Clinical and Research Applications

- **Superior Enzyme Inhibition:** Switching from metyrapone to **osilodrostat** provides more comprehensive enzyme blockade. Studies show **osilodrostat** offers **superior inhibition of CYP17A1**, evidenced by significantly decreased ratios of 17-hydroxypregnenolone/pregnenolone (17Preg/Preg) and 17-hydroxyprogesterone/progesterone (17Prog/Prog). This results in reduced androgen production and can alleviate complications like hypertension and masculinization [4].
- **Real-World Dosing and Titration:** While clinical trials show a median average **osilodrostat** dose of 6.8 mg/day, real-world data suggests a positive correlation between the maintenance dose and the magnitude of UFC reduction [3] [1]. This highlights the importance of **personalized dose titration** to achieve optimal outcomes [3].
- **Prolonged Adrenal Suppression:** A notable finding from a recent case report is that adrenal suppression from **osilodrostat** can be **prolonged and persist even after discontinuation** of the drug [2]. This suggests the drug may have unknown long-term effects on adrenal function, necessitating close monitoring for hypocortisolism even after therapy has been stopped [2].

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